Home > Products > Screening Compounds P86823 > 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide - 1105213-24-8

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

Catalog Number: EVT-2800775
CAS Number: 1105213-24-8
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist. [] It exhibits potent in vivo antiplatelet and antithrombotic activity. [] This compound is considered a potential backup for clopidogrel in the search for new reversible P2Y12 antagonists. []

N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419)

  • Compound Description: BMS-566419 is a potent and novel acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). [] It demonstrates efficacy and good gastrointestinal tolerability when administered orally in a rat adjuvant arthritis model. []

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

  • Compound Description: MK-8617 is a potent, selective, and orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD). [] It effectively stimulates erythropoiesis and elevates plasma EPO, circulating reticulocytes, and hemoglobin levels in preclinical animal models. []

5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound features a pyrazole ring linked to both a pyridine ring and a methoxyphenyl ring. [] The crystal structure reveals that molecules form layers stabilized by N—H⋯O, N—H⋯S, and C—H⋯S hydrogen bonds, along with weak C—H⋯π and π–π interactions. []

3,4,5-Trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide

  • Compound Description: This compound is characterized by a central pyridine ring connected to a benzamide, a phenyl ring, and a 4-methoxyphenyl ring. [] Its crystal structure has been determined, but no biological activity is mentioned in the provided abstract. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

  • Compound Description: MK-0974 is a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] It demonstrates efficacy in preclinical models of migraine by blocking the effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine headaches. [, , ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist. [] Its structure was determined in complex with the CGRP receptor at 1.6 Å resolution. [] The compound exhibits high potency, metabolic stability, and good solubility, making it suitable for various administration routes. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: These compounds are derivatives of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and its corresponding sulfonamide analogs. [] They were evaluated for antimicrobial activity and displayed good to moderate activity against certain microorganisms. []

(2RS)-3-[(2RS)-2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one

  • Compound Description: This compound is a thiazolidin-4-one derivative synthesized via a one-pot, three-component reaction. [] Its structure was confirmed by X-ray diffraction, revealing a chair conformation for the cyclohexane ring and intermolecular hydrogen bonds involving the hydroxyl group. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide Derivatives

  • Compound Description: These compounds are a series of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, featuring various O- and N-phenacyl substitutions. [] Their structures were elucidated using single crystal diffraction, revealing insights into their molecular conformations and intermolecular interactions. []

N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

  • Compound Description: [18F]NIDA-42033 serves as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. [] It was synthesized by nucleophilic [18F] fluorination of the corresponding 4-bromopyrazole precursor. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis. [] It displays superior or comparable potency to commercial fungicides while possessing low toxicity to rats. []

4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

  • Compound Description: This series of compounds represents unsubstituted 4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides at position 1. [] These compounds were synthesized and evaluated for their analgesic properties. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: This compound is an indazole derivative that shows significant inhibitory activity against specific cancer cell lines. [] Its structure was confirmed by single crystal X-ray diffraction. []

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653)

  • Compound Description: JTS-653 acts as a highly potent and selective TRPV1 antagonist. [] It effectively blocks the activation of TRPV1 by capsaicin, protons, and heat. [] In vivo, JTS-653 prevents capsaicin-induced mechanical hyperalgesia and attenuates carrageenan-induced mechanical and thermal hyperalgesia. []

4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (1/1)

  • Compound Description: This compound exists as a salt with thiocyanate, and its crystal structure reveals partial protonation of the pyridine moiety. [] The structure exhibits N—H⋯N, N—H⋯S hydrogen bonding, and π–π stacking interactions. []
  • Compound Description: This compound features a pyridine ring substituted with a 4-methoxyphenyl group, a chloropropan-2-ol moiety, and an acrylonitrile group. [] Its crystal structure showcases a dihedral angle of 40.1(1)° between the pyridine and benzene rings, along with intermolecular O—H⋯N hydrogen bonds forming chains. []

4-Cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydronaphthalene-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

  • Compound Description: This compound has been investigated as a potential treatment for Hodgkin's lymphoma. [] It can be administered as a monotherapy or in combination with other chemotherapeutic agents. []
  • Compound Description: This compound is a 2-methoxy-substituted pyrazolo[3,4-b]pyridine derivative. [, ] Unlike its 4-methyl and 4-chloro analogs, its thiophene ring does not exhibit disorder, while its –CF3 group shows disorder. [] The absence of disorder in the thiophene ring facilitates C—H⋯O hydrogen bonding, leading to a C(5) chain graph-set motif. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It shows a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentration in rats. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-α]pyrimidine-3-carboxamide

  • Compound Description: This compound is an inhibitor of ATR kinase. []

N-[2-(4-Hydroxyphenylamino)pyridin-3-yl]-4-methoxybenzenesulfonamide (ABT-751) Tricyclic Analogues

  • Compound Description: These compounds are tricyclic analogs of ABT-751, which is a known antimitotic and antivascular agent. [] These analogs include benzopyridothiadiazepine and benzopyridooxathiazepine derivatives modified to generate potent tubulin polymerization inhibitors. []
  • Compound Description: This series of compounds consists of 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides and related carbamoyl thiophene derivatives. [] These compounds have been synthesized and characterized using spectroscopic techniques and elemental analysis. []

1-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and Related Carboxamides

  • Compound Description: This group includes 1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas and corresponding carboxamide analogs. [] These compounds were synthesized via condensation reactions and characterized. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: [H]A-585539 is a novel, high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR). [] It displays excellent binding characteristics in both rodent and human brain tissues. [] [H]A-585539 is a valuable tool for characterizing α7 nAChRs, which are potential therapeutic targets for cognitive deficits in neuropsychiatric and neurodegenerative disorders. []

1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one Derivatives

  • Compound Description: This family of compounds encompasses a series of derivatives derived from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one. [] These derivatives include triazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, substituted nicotinonitriles, and a benz[4,5]imidazo[1,2-a]pyridine-4-carbonitrile, synthesized via various reactions with the starting but-3-yn-2-one derivative. []

(1-Azabicyclo[3.3.1]non-4-yl)-[N-(indol-5-yl)heteroaryl]amines

  • Compound Description: These compounds represent a class of cholinergic ligands that target nAChRs. [] They are under investigation as potential treatments for psychotic and neurodegenerative disorders. [] The compounds feature an (1-azabicyclo[3.3.1]non-4-yl) moiety linked to an indolyl-substituted heteroaryl ring, with various substitutions possible on the indole and heteroaryl moieties. []

6-Methyl-4-(3-phenylpyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted Phenyl Pyrimide-5-carboxamide Derivatives

  • Compound Description: This series of compounds, 6-methyl-4-(3-phenylpyridin-4-ylmethanone-1H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide derivatives, were synthesized using a Biginelli reaction approach. [] They were characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy. []
  • Compound Description: These compounds are a series of methanone derivatives, synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. [] They showcase diverse supramolecular architectures influenced by various intermolecular interactions like hydrogen bonding and π-π interactions. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: These compounds are Biginelli dihydropyrimidines synthesized and screened for antimicrobial, antifungal, and antimalarial activities. [] Their structures were confirmed by spectroscopic analysis. []

(3S)-3-Cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic Acid (SCO-267)

  • Compound Description: SCO-267 is an orally available, potent GPR40 full agonist. [] It demonstrates efficacy in preclinical diabetic rat models by effectively stimulating insulin and GLP-1 release, leading to improved glucose tolerance. [] This compound represents a potential therapeutic approach for treating type 2 diabetes mellitus by targeting the GPR40 receptor. []

N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide Derivatives

  • Compound Description: These are novel N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide derivatives synthesized via cyclocondensation reactions. [] The structures of these pyrimidobenzimidazoles were confirmed through various spectroscopic methods including MASS, IR, and 1H NMR, along with elemental analysis. []

3-(3-Methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)chromen-2-ones and their Deoxygenated Derivatives

  • Compound Description: This series involves 3-(3-methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)chromen-2-ones and their corresponding deoxygenated pyridines. [] They were synthesized from 3,5-dimethyl-4-nitroisoxazole and various substituted 3-acetyl-2-oxo-2H-chromenes. []

5-Methoxy-N-(3-methoxy-4-(2-(pyridin-3-yl)ethoxy)phenyl)-2,2-dimethyl-2H-chromene-6-carboxamide (NCT-80)

  • Compound Description: NCT-80 is a novel C-terminal heat shock protein 90 (Hsp90) inhibitor that demonstrates potent antitumor activity. [] It effectively overcomes drug resistance mediated by the STAT3-Wnt-β-catenin signaling pathway and exhibits lower toxicity compared to other Hsp90 inhibitors. [] NCT-80 disrupts the interaction between Hsp90 and STAT3, leading to STAT3 degradation and ultimately inhibiting cancer cell growth. []

3-Amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

  • Compound Description: This compound is a β-catenin agonist that acts as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. [] It has shown promise in enhancing fracture healing when delivered via peptide-functionalized nanoparticles. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective inverse agonist/antagonist for the cannabinoid CB1 receptor. [, ] It exhibits high affinity for CB1 receptors, primarily interacting through steric interactions with its aromatic ring moieties. [, ] Conformational analysis and 3D-QSAR studies suggest that specific conformers and electrostatic interactions contribute to its antagonist activity. [, ]

Properties

CAS Number

1105213-24-8

Product Name

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.459

InChI

InChI=1S/C22H23N5O2/c1-29-18-9-7-16(8-10-18)19-11-12-21(26-25-19)27-14-4-5-17(15-27)22(28)24-20-6-2-3-13-23-20/h2-3,6-13,17H,4-5,14-15H2,1H3,(H,23,24,28)

InChI Key

FCXWCDVTOZWLPC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.